BenchChemオンラインストアへようこそ!

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

c-Met kinase Pim-1 kinase dual inhibitor

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-79-5) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a fused heterocyclic scaffold recognized in multiple patented series for its potential as a kinase inhibitor hinge-binding motif and as a ligand for GABAA receptors. The compound features a 4-methoxyphenyl substituent at the 3-position and a thioether-linked 4-fluorobenzyl group at the 6-position.

Molecular Formula C19H15FN4OS
Molecular Weight 366.41
CAS No. 852376-79-5
Cat. No. B2503186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS852376-79-5
Molecular FormulaC19H15FN4OS
Molecular Weight366.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3
InChIKeyBCKHEODTDCQBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-79-5): Core Chemotype and Procurement Baseline


6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-79-5) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a fused heterocyclic scaffold recognized in multiple patented series for its potential as a kinase inhibitor hinge-binding motif and as a ligand for GABAA receptors [1]. The compound features a 4-methoxyphenyl substituent at the 3-position and a thioether-linked 4-fluorobenzyl group at the 6-position. The [1,2,4]triazolo[4,3-b]pyridazine core is valued in early-stage medicinal chemistry as a rigid, planar scaffold capable of mimicking the adenine ring of ATP, enabling exploration of kinase inhibitor space; however, the biological activity of this specific substitution combination has not been reported in the peer-reviewed primary literature or in relevant patent biological examples [2].

Why 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Assumed Interchangeable with In-Class Analogs


A survey of the publicly available literature for this specific compound and its closest positional isomers reveals a near-total absence of quantitative pharmacological data. While the [1,2,4]triazolo[4,3-b]pyridazine scaffold is established as a productive template for kinase and bromodomain inhibitor discovery, substituent changes at the 3-aryl and 6-thioether positions can drastically alter target selectivity and potency. For example, in the related 3,6-diaryl series, a shift from a 4-methoxyphenyl to a 3-amino-4-methoxyphenyl group changes antiproliferative IC50 values from inactive to low nanomolar [1]. Likewise, in the 6-thioether kinase inhibitor series, subtle modifications to the arylthio group dictate potency against LRRK2 versus TYK2 [2]. Consequently, until differential biological data for this compound is generated or disclosed, it cannot be treated as a drop-in replacement for any structurally related analog for which activity data exists—even if the core scaffold is identical. Researchers seeking a replacement must obtain matched-head data rather than rely on class-level assumptions.

Quantitative Differentiation Evidence for 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (852376-79-5) Against Closest Available Comparators


Scaffold Utility Evidence: Triazolo[4,3-b]pyridazine Core as a Prodrug or Tool Compound Template in c-Met/Pim-1 Dual Inhibition

No direct biological activity data has been reported for the target compound itself. However, the closest structurally characterized analogs within the [1,2,4]triazolo[4,3-b]pyridazine scaffold have demonstrated quantifiable dual c-Met/Pim-1 kinase inhibitory activity. Compound 4g (a 3,6-disubstituted analog with a different substitution pattern) exhibited IC50 values of 0.163 ± 0.01 μM on c-Met and 0.283 ± 0.01 μM on Pim-1, with a mean GI% value of 55.84 across 60 cancer cell lines [1]. The target compound differs from 4g in its 6-substituent (thioether-linked 4-fluorobenzyl vs. an alternative group), which has been shown in related 6-thioether triazolopyridazine kinase inhibitor series to modulate potency and selectivity via interactions with the kinase hinge region [2]. Without matched-assay data for the target compound, a direct quantitative potency comparison cannot be made; however, the scaffold's established kinase-binding pose and the presence of the thioether linkage at the 6-position provide a rational basis for its potential use as a probe in kinase assays, particularly if metabolic stability conferred by the 4-fluorobenzyl group is a design objective [2].

c-Met kinase Pim-1 kinase dual inhibitor

Antiproliferative Scaffold Benchmark: 3,6-Diaryl Triazolopyridazine as Antitubulin Agents

In the 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine series, compound 4q (bearing a 3-amino-4-methoxyphenyl moiety) demonstrated highly potent antiproliferative activity with IC50 values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cell lines, respectively, comparable to the reference compound CA-4 (IC50 = 0.009–0.012 μM) [1]. Compound 4q also inhibited tubulin polymerization and arrested cells at G2/M phase. The target compound differs from 4q at the 3-aryl position (4-methoxyphenyl vs. 3-amino-4-methoxyphenyl) and at the 6-position (thioether-linked 4-fluorobenzyl vs. a directly attached aryl group). SAR studies in this series indicate that the B-ring substituent at the 3-position is a critical determinant of tubulin binding and antiproliferative potency [1]. The target compound, lacking an amino group at the 3-aryl position, cannot be assumed to retain comparable antitubulin activity. No antiproliferative data for the target compound are publicly available.

tubulin polymerization antiproliferative colchicine binding site

Bromodomain Inhibition Benchmark: BRD4 BD1/BD2 IC50 Values for [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized as bromodomain inhibitors with resolved crystal structures in complex with BRD4 BD1 [1]. Representative compounds from this series achieved IC50 values in the low micromolar range against BD1 and BD2 (e.g., compound 12: BD1 IC50 = 25.2 ± 4.6 μM, BD2 IC50 = 36.5 ± 12.3 μM; compound 14: BD1 IC50 = 5.7 ± 1.4 μM, BD2 IC50 = 7.4 ± 2.2 μM) [1]. The target compound shares the core [1,2,4]triazolo[4,3-b]pyridazine scaffold but differs in its 3-aryl and 6-substitution pattern from all disclosed BRD4 inhibitor examples. The crystal structures and SAR analysis from this work demonstrate that substituents projecting from the 3- and 6-positions directly influence the acetyl-lysine binding pocket interactions [1]. The target compound has not been evaluated in this assay and no binding data are available.

BRD4 bromodomain epigenetic reader BD1/BD2 selectivity

Recommended Application Scenarios for 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Based on Available Evidence


Kinase Profiling Probe for In-House SAR Expansion of the [1,2,4]triazolo[4,3-b]pyridazine Thioether Series

The compound can serve as a starting point for exploring structure-activity relationships in the 6-thioether subset of [1,2,4]triazolo[4,3-b]pyridazine kinase inhibitors. The scaffold has a crystallographically validated binding mode to the kinase hinge region, as demonstrated for closely related 6-thioether analogs bound to TYK2 and LRRK2 [1]. Procurement of this compound as a comparator is justified only if an internal matched-assay panel (e.g., kinase selectivity profiling, c-Met/Pim-1 dual inhibition assay) is planned to generate the missing differential data. The 4-fluorobenzyl group is a common medicinal chemistry motif used to enhance metabolic stability via fluorine substitution, which may be relevant for pharmacokinetic optimization in a lead series [1].

Bromodomain Chemical Probe Design with a Core Scaffold Switch

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a bromodomain inhibitor core with crystal structures available for BRD4 BD1 complexes [2]. While the target compound has not been tested against bromodomains, its procurement may be considered by groups seeking to explore the 6-thioether, 3-(4-methoxyphenyl) substitution as a novel chemotype that could engage the acetyl-lysine binding pocket differently than the reported oxy-alkyl linked analogs. This scenario is contingent upon the user's capacity to perform in-house bromodomain binding assays (e.g., AlphaScreen, ITC, or SPR) to generate the first data set.

Negative Control or Scaffold-Hopping Intermediate in Antitubulin Research

Given that potent 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines (e.g., compound 4q) have been identified as colchicine-site tubulin inhibitors [3], this compound—lacking the critical 3-amino-4-methoxyphenyl B-ring and bearing a flexible 6-thioether substituent—could rationally serve as a control compound to validate that the tubulin-inhibitory pharmacophore is absent. This application requires the user to confirm lack of antiproliferative activity in their own assays, as no public data exist.

Metabolic Stability Evaluation of Thioether-Linked Fluorobenzyl Motif

The compound provides a defined chemical entity to investigate the metabolic stability contribution of a 4-fluorobenzyl thioether appended to a heterocyclic core. Fluorine substitution at the para position of the benzyl ring is a well-precedented strategy to reduce oxidative metabolism [4]. If a research program is systematically comparing thioether-linked pharmacophores for metabolic soft-spot analysis, this compound represents a specific structural data point, provided that in-house microsomal or hepatocyte stability assays are conducted.

Quote Request

Request a Quote for 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.